Bienvenue dans la boutique en ligne BenchChem!

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Dihydrofolate reductase Antifolate Anti-parasitic

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 26979-06-6) is a bicyclic heteroaromatic building block comprising a fused cyclopentane and 4-aminopyrimidine ring system (C₇H₉N₃, MW 135.17). Unlike fully aromatic fused pyrimidines such as thieno[2,3-d]pyrimidin-4-amines or pyrrolo[2,3-d]pyrimidin-4-amines, the partially saturated cyclopentane ring introduces conformational flexibility and distinct electronic properties that influence target binding.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 26979-06-6
Cat. No. B1296835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
CAS26979-06-6
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2N
InChIInChI=1S/C7H9N3/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10)
InChIKeyKWLUCRCCWCBGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 26979-06-6): Core Scaffold Overview for Procurement Decisions


6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 26979-06-6) is a bicyclic heteroaromatic building block comprising a fused cyclopentane and 4-aminopyrimidine ring system (C₇H₉N₃, MW 135.17) . Unlike fully aromatic fused pyrimidines such as thieno[2,3-d]pyrimidin-4-amines or pyrrolo[2,3-d]pyrimidin-4-amines, the partially saturated cyclopentane ring introduces conformational flexibility and distinct electronic properties that influence target binding [1]. This scaffold has been validated across multiple therapeutic target classes—including dihydrofolate reductase (DHFR), tubulin/microtubules, Akt kinase, EGFR, and VEGFR 2—making it a high-priority starting material for medicinal chemistry programs seeking scaffold novelty alongside demonstrated biological tractability [2][3][4].

Why 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine Cannot Be Replaced by Other Fused Pyrimidine Scaffolds


Fused 4-aminopyrimidine scaffolds are not interchangeable in lead optimization. The 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine core presents an all-carbon, partially saturated five-membered ring that distinguishes it from thieno[2,3-d]pyrimidin-4-amines (sulfur-containing), furo[2,3-d]pyrimidin-4-amines (oxygen-containing), pyrrolo[2,3-d]pyrimidin-4-amines (nitrogen-containing, fully aromatic), and pyrido[2,3-d]pyrimidin-4-amines (six-membered ring) [1]. The saturated cyclopentane ring alters the dihedral angle between the fused ring and the pyrimidine plane, directly impacting ATP-binding pocket complementarity in kinases [2]. As the quantitative evidence below demonstrates, this scaffold has yielded single-digit nanomolar inhibitors across mechanistically unrelated targets (tubulin, Akt, DHFR, FGFR1)—a breadth of validated target engagement that cannot be assumed for alternative fused pyrimidine cores without equivalent experimental proof [3][4][5]. Substituting this building block with a different heterocyclic amine during library synthesis risks losing the structure-activity relationships (SAR) that have been empirically established for this specific scaffold.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine Derivatives Relative to Comparators


Antifolate DHFR Inhibition: 19-Fold Superior Potency Against Toxoplasma gondii DHFR Compared to Clinical Standard Trimethoprim

The cyclopenta[d]pyrimidine derivative 15c (a 2,4-diamino analogue of the parent 4-amine scaffold) inhibited T. gondii DHFR with an IC50 of 0.14 μM, representing a 19-fold potency improvement over trimethoprim (TMP, IC50 = 2.7 μM) measured under identical competitive inhibition assay conditions [1]. Against Pneumocystis carinii DHFR, compound 15c achieved IC50 = 1.3 μM versus TMP's IC50 = 12 μM, a 9.2-fold enhancement. These differences demonstrate that the cyclopenta[d]pyrimidine core confers intrinsic DHFR binding advantages not achievable with the monocyclic trimethoprim scaffold.

Dihydrofolate reductase Antifolate Anti-parasitic

Microtubule Targeting: S-Methyl Derivative Achieves Single-Digit Nanomolar Antiproliferative Potency Superior to Parent Lead in Head-to-Head MDA-MB-435 Assays

Within a single study, the S-methyl cyclopenta[d]pyrimidine analogue 3 demonstrated antiproliferative IC50 = 4.6 ± 0.5 nM against MDA-MB-435 melanoma cells, surpassing the parent lead compound 1 (IC50 = 7.0 ± 0.7 nM) by approximately 1.5-fold under identical SRB assay conditions [1]. Compound 3 also showed enhanced microtubule depolymerization activity (EC50 = 13 nM vs. 26 nM for compound 1 in A-10 cells). Notably, the O-demethylated metabolite 2 was significantly less potent (IC50 = 405 nM), confirming that the 4-position substitution pattern on the cyclopenta[d]pyrimidine core is a critical determinant of potency.

Microtubule targeting Colchicine site Anticancer

Akt Kinase Inhibition: GDC-0068 (Ipatasertib) Shows Tighter Akt3 Isoform Inhibition Compared to Allosteric Akt Inhibitor MK-2206

The clinical-stage compound GDC-0068 (Ipatasertib), built on a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, inhibits all three Akt isoforms with IC50 values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) in biochemical assays [1]. In contrast, the allosteric Akt inhibitor MK-2206—derived from a distinct chemical class—shows IC50 values of 8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3), with an 8-fold drop in Akt3 potency [2]. GDC-0068 thus maintains a balanced pan-Akt inhibition profile across isoforms, whereas MK-2206 exhibits isoform-dependent potency loss. GDC-0068 also demonstrates >600-fold selectivity for Akt1 over PKA and >100-fold over p70S6K.

Akt/PKB kinase ATP-competitive inhibitor Pan-Akt

Colchicine Site Binding: Cyclopenta[d]pyrimidine Derivative 5·HCl Matches Combretastatin A-4 Potency with Comparable Tubulin Binding Affinity

In a direct comparative study, the cyclopenta[d]pyrimidine derivative 5·HCl exhibited antiproliferative IC50 = 7.4 nM against MDA-MB-435 cells, comparable to the reference colchicine site agent combretastatin A-4 (CA-4, IC50 = 9.8 nM) [1]. In [³H]colchicine competition assays, 5·HCl achieved 99 ± 2% inhibition of colchicine binding at 5 μM and 79 ± 0.8% at 0.5 μM, closely mirroring CA-4 (99 ± 0.7% at 5 μM; 86 ± 3% at 0.5 μM). These data establish that the cyclopenta[d]pyrimidine scaffold can deliver colchicine-site binding affinity equivalent to a well-established clinical-stage chemotype, while offering distinct synthetic tractability and water solubility advantages inherent to the aminium chloride salt form.

Colchicine site Tubulin polymerization inhibitor Antimitotic

In Vivo Antitumor Efficacy: Derivative 30·HCl Achieves 7-Fold Potency Gain Over Parent and Demonstrates Xenograft Tumor Growth Inhibition

In the same microtubule-targeting series, the optimized derivative 30·HCl was a one- to two-digit nanomolar inhibitor of most tumor cell proliferations and was up to 7-fold more potent than the parent racemate (±)-1·HCl [1]. Critically, 30·HCl inhibited cancer cell proliferation regardless of P-glycoprotein (Pgp) or βIII-tubulin expression status—two clinically validated resistance mechanisms to multiple anti-tubulin agents including taxanes and vinca alkaloids. In vivo efficacy was demonstrated in a triple-negative breast cancer xenograft mouse model, establishing that the cyclopenta[d]pyrimidine scaffold supports translation from in vitro potency to in vivo tumor growth inhibition without being substrates for common multidrug resistance efflux pumps.

In vivo efficacy Triple-negative breast cancer Xenograft model

Recommended Application Scenarios for 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine Based on Quantitative Evidence


Kinase Inhibitor Library Design Targeting the ATP-Binding Pocket

The 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold has been clinically validated as an ATP-competitive kinase inhibitor hinge-binding motif through GDC-0068 (Ipatasertib), a pan-Akt inhibitor with IC50 values of 5–18 nM across all three Akt isoforms and >600-fold selectivity over PKA [1]. The scaffold's X-ray co-crystal structures with Akt1 and protein kinase A guided the optimization of selectivity, demonstrating that the saturated cyclopentane ring provides a defined conformational constraint that can be exploited for kinase selectivity engineering [1]. Use this building block as a core fragment for Hit-to-Lead or Lead Optimization campaigns against kinases where ATP-competitive type I inhibition is desired, particularly for targets in the AGC kinase family.

Microtubule-Targeted Anticancer Agent Development with Resistance-Overcoming Potential

Derivatives of this scaffold achieve single-digit nanomolar antiproliferative activity (IC50 = 4.6–7.4 nM in MDA-MB-435 cells) through colchicine-site tubulin binding and circumvent Pgp and βIII-tubulin-mediated drug resistance [2][3]. The scaffold has demonstrated in vivo efficacy in triple-negative breast cancer xenograft models [3]. This scaffold is indicated for groups developing next-generation antimitotic agents that must address taxane- and vinca alkaloid-resistant tumors.

Antifolate DHFR Inhibitor Programs Requiring Species Selectivity

The 2,4-diamino-substituted cyclopenta[d]pyrimidine chemotype achieves 19-fold greater potency against Toxoplasma gondii DHFR (IC50 = 0.14 μM) and 9.2-fold greater potency against Pneumocystis carinii DHFR (IC50 = 1.3 μM) compared to the clinical antifolate trimethoprim [4]. This scaffold is suitable for anti-parasitic DHFR inhibitor programs where improved potency over TMP is a primary objective, with the caveat that selectivity over mammalian DHFR requires further optimization as noted in the primary literature.

Focused Library Synthesis for Phenotypic Screening Against Glioblastoma

A series of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines yielded hit compounds F2 and F7 with IC50 < 10 μM against U87-MG glioblastoma cells, with computational target prediction identifying EGFR, CDK2, and ALK as potential targets [5]. This scaffold is appropriate for medicinal chemistry groups conducting phenotypic screening in glioblastoma or other hard-to-treat solid tumors where polypharmacology may be advantageous.

Quote Request

Request a Quote for 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.